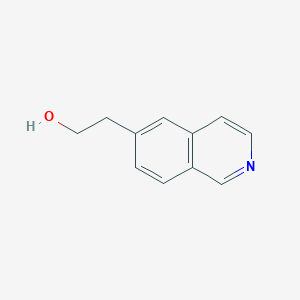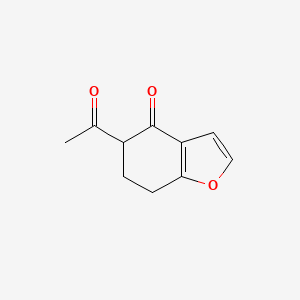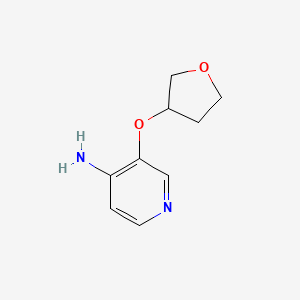
3-(Oxolan-3-yloxy)pyridin-4-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(Oxolan-3-yloxy)pyridin-4-amine: is a chemical compound with the molecular formula C₉H₁₂N₂O₂ It is a derivative of pyridine, a six-membered aromatic heterocycle containing one nitrogen atom The compound features an oxolane (tetrahydrofuran) ring attached to the pyridine ring via an oxygen atom, and an amine group at the fourth position of the pyridine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-(Oxolan-3-yloxy)pyridin-4-amine typically involves the following steps:
Formation of the Oxolane Ring: The oxolane ring can be synthesized through the cyclization of a diol or by using tetrahydrofuran as a starting material.
Attachment to Pyridine: The oxolane ring is then attached to the pyridine ring via an ether linkage. This can be achieved through nucleophilic substitution reactions where the hydroxyl group of the oxolane reacts with a halogenated pyridine derivative.
Introduction of the Amine Group: The amine group can be introduced through various methods, such as reduction of a nitro group or direct amination of the pyridine ring.
Industrial Production Methods: Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and specific reaction conditions are often employed to enhance yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, leading to the formation of nitroso or nitro derivatives.
Reduction: Reduction reactions can convert the amine group to other functional groups, such as hydroxylamines or amides.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under appropriate conditions.
Major Products:
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Hydroxylamines and amides.
Substitution Products: Various substituted pyridine derivatives.
Applications De Recherche Scientifique
Chemistry: 3-(Oxolan-3-yloxy)pyridin-4-amine is used as an intermediate in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used as a building block for the synthesis of bioactive molecules, including potential pharmaceuticals.
Medicine: The compound’s derivatives may exhibit pharmacological activities, making it a candidate for drug discovery and development.
Industry: In the industrial sector, this compound can be used in the production of specialty chemicals, agrochemicals, and materials science applications.
Mécanisme D'action
The mechanism of action of 3-(Oxolan-3-yloxy)pyridin-4-amine and its derivatives depends on the specific biological target or chemical reaction. In general, the compound may interact with enzymes, receptors, or other biomolecules through hydrogen bonding, hydrophobic interactions, and electrostatic forces. These interactions can modulate the activity of the target, leading to various biological effects.
Comparaison Avec Des Composés Similaires
- 2-(Oxolan-3-yloxy)pyridin-4-amine
- 3-(Oxolan-3-yloxy)pyridin-3-amine
- 4-(Oxolan-3-yloxy)pyridin-2-amine
Comparison: 3-(Oxolan-3-yloxy)pyridin-4-amine is unique due to the specific positioning of the oxolane ring and the amine group on the pyridine ring. This configuration can influence the compound’s reactivity, stability, and interaction with biological targets, distinguishing it from its isomers and other similar compounds.
Propriétés
Numéro CAS |
1563530-88-0 |
|---|---|
Formule moléculaire |
C9H12N2O2 |
Poids moléculaire |
180.20 g/mol |
Nom IUPAC |
3-(oxolan-3-yloxy)pyridin-4-amine |
InChI |
InChI=1S/C9H12N2O2/c10-8-1-3-11-5-9(8)13-7-2-4-12-6-7/h1,3,5,7H,2,4,6H2,(H2,10,11) |
Clé InChI |
QAHJXORTSDFGJY-UHFFFAOYSA-N |
SMILES canonique |
C1COCC1OC2=C(C=CN=C2)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


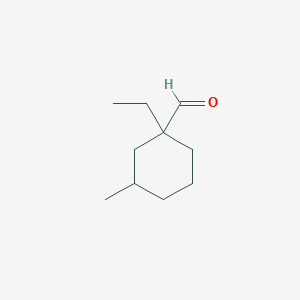
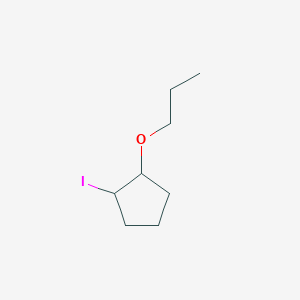
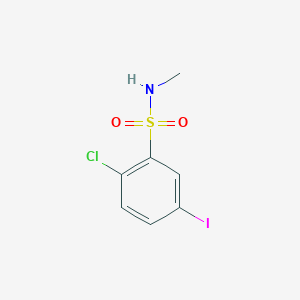

![3-[(4-Chlorophenyl)methoxy]-4-iodooxolane](/img/structure/B15273411.png)
![2-Methyl-7-(1-methylcyclopropyl)-4H,5H,6H,7H-[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B15273416.png)
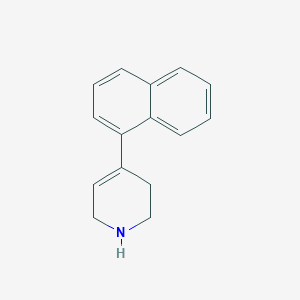

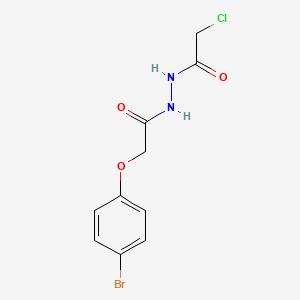
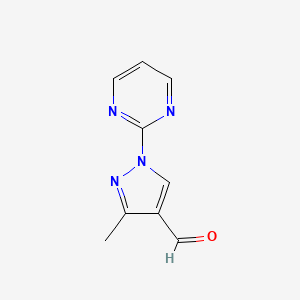
![3-Chloropyrazolo[1,5-a]pyrazine](/img/structure/B15273447.png)
